4-{[(3-Chlorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
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Overview
Description
4-{[(3-Chlorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline is a synthetic organic compound that belongs to the class of triazoloquinoxalines. This compound is characterized by its complex structure, which includes a triazole ring fused to a quinoxaline moiety, with a chlorophenylmethylsulfanyl group attached. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Chlorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is often synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Quinoxaline Formation: The quinoxaline moiety can be constructed via the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds.
Attachment of the Chlorophenylmethylsulfanyl Group: This step involves the nucleophilic substitution reaction where the chlorophenylmethylsulfanyl group is introduced to the triazoloquinoxaline core.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups to the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 4-{[(3-Chlorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound has shown promise due to its potential pharmacological activities. Studies have indicated that derivatives of triazoloquinoxalines exhibit antimicrobial, antiviral, and anticancer properties . The specific biological activities of this compound are still under investigation, but its structural features suggest it could interact with various biological targets.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-{[(3-Chlorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the triazole and quinoxaline rings suggests potential interactions with nucleic acids or proteins, which could explain its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline: Lacks the sulfanyl group, which may affect its biological activity.
1-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline: A simpler structure without the chlorophenylmethylsulfanyl group.
4-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline: Similar structure but with a different position of the chlorine atom on the phenyl ring.
Uniqueness
The uniqueness of 4-{[(3-Chlorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the chlorophenylmethylsulfanyl group adds to its versatility in chemical synthesis and potential interactions in biological systems.
Properties
IUPAC Name |
4-[(3-chlorophenyl)methylsulfanyl]-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4S/c1-11-20-21-16-17(23-10-12-5-4-6-13(18)9-12)19-14-7-2-3-8-15(14)22(11)16/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUBDTUKKUAXMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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